![molecular formula C16H19N3O2S B1674999 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one CAS No. 877963-94-5](/img/structure/B1674999.png)

2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one

Übersicht

Beschreibung

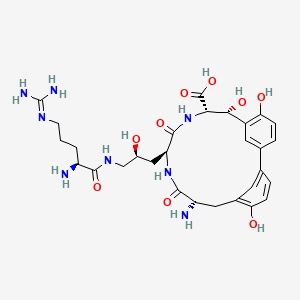

This compound is a cell-permeable, blood-brain barrier permeable, orally bioavailable, non-toxic benzothiazolone derived compound . It acts as a potent, reversible, and non-covalent inhibitor of protein disulfide isomerase (PDI) reductase activity .

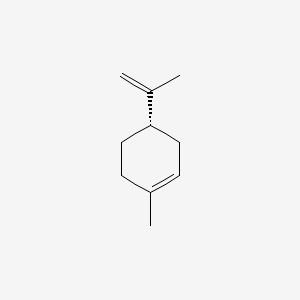

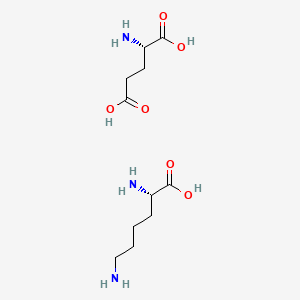

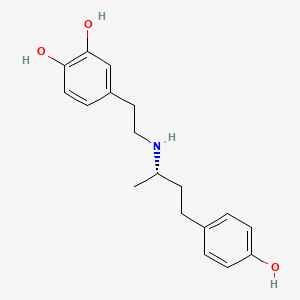

Molecular Structure Analysis

The molecular formula of this compound is C16H19N3O2S . The InChI code is 1S/C16H19N3O2S/c20-15(12-5-6-12)18-9-7-17(8-10-18)11-19-16(21)13-3-1-2-4-14(13)22-19/h1-4,12H,5-11H2 . The compound has a molecular weight of 317.4 g/mol .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 317.41 . It is soluble in DMSO at a concentration of 25 mg/mL . The compound is stable when stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Protein Disulfide Isomerase (PDI) Inhibition

Benzothiazolone derivatives have been identified as potent inhibitors of PDI, an enzyme involved in protein folding and cellular redox regulation. This particular application is crucial in researching diseases related to protein misfolding and oxidative stress .

Antifungal Activity

Some benzothiazolone compounds have shown fungicidal activity against various fungal strains, indicating potential use in developing new antifungal agents .

Antibacterial Agents

Benzothiazolone derivatives have demonstrated potent antibacterial activity against a range of bacterial species, making them candidates for antibacterial drug development .

Anti-inflammatory and Anticancer Agents

The structural uniqueness of benzothiazolone frameworks has been exploited in synthesizing compounds with both anti-inflammatory and anticancer properties, offering a dual approach in treating inflammation-associated cancers .

Agrochemical Applications

These compounds have been applied in agrochemical research, showing activities such as antibacterial, fungicidal, antiviral, herbicidal, and insecticidal properties, which are essential for crop protection and management .

Fluorescent Materials and Imaging Reagents

Due to their fluorescent properties, benzothiazolone derivatives are used as imaging reagents in biological research and as fluorescent materials in various industrial applications .

Vulcanization Accelerators and Antioxidants

In industrial chemistry, these compounds serve as vulcanization accelerators for rubber processing and antioxidants for preserving materials .

Electroluminescent Devices

Their electronic properties make benzothiazolone derivatives suitable for use in electroluminescent devices, contributing to advancements in electronic display technologies .

Wirkmechanismus

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .

Eigenschaften

IUPAC Name |

2-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c20-15(12-5-6-12)18-9-7-17(8-10-18)11-19-16(21)13-3-1-2-4-14(13)22-19/h1-4,12H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBSNHLFRIVWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)CN3C(=O)C4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.